molecular formula C7H6N2S B1283511 Thieno[2,3-c]pyridin-3-amine CAS No. 63326-75-0

Thieno[2,3-c]pyridin-3-amine

Cat. No.: B1283511
CAS No.: 63326-75-0
M. Wt: 150.2 g/mol
InChI Key: HYLKZQFXAXDCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-c]pyridin-3-amine is a bicyclic heteroaromatic compound that combines a thiophene ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development. The presence of nitrogen and sulfur atoms in the ring system allows for unique interactions with biological targets, making it a valuable structure in the design of kinase inhibitors and other therapeutic agents .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-c]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme involved in the regulation of various cellular processes, including glycogen metabolism and cell signaling pathways . The interaction between this compound and GSK-3β involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound inhibits GSK-3β by binding to its active site, which prevents the enzyme from phosphorylating its substrates . This inhibition results in the modulation of various signaling pathways and gene expression patterns, ultimately affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of target enzymes and prolonged modulation of cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential . These findings underscore the importance of determining the optimal dosage range for achieving therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, this compound has been shown to inhibit enzymes involved in glycolysis and gluconeogenesis, leading to changes in glucose metabolism and energy production . These effects on metabolic pathways highlight the potential of this compound as a therapeutic agent for metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, allowing for its accumulation in specific cellular compartments . Additionally, this compound can interact with binding proteins that facilitate its distribution within tissues, influencing its localization and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent . For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression and cell signaling pathways, while its localization in the mitochondria can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridin-3-amine can be synthesized through various methods. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. This process typically requires heating the starting materials in the presence of formic acid or other cyclizing agents . Another method involves the reaction of 2-cyanothioacetamide with suitable precursors under basic conditions to form the thieno[2,3-c]pyridine core .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

Thieno[2,3-c]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The nitrogen and sulfur atoms in the ring system can form hydrogen bonds and coordinate with metal ions, facilitating binding to the active sites of enzymes. This interaction can inhibit the activity of enzymes like kinases, leading to therapeutic effects in diseases such as cancer and inflammatory disorders .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-c]pyridin-3-amine is unique due to its specific ring fusion pattern and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. Its ability to act as a scaffold for drug development and its versatility in undergoing various chemical reactions make it a valuable compound in medicinal chemistry .

Biological Activity

Thieno[2,3-c]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound features a fused thieno and pyridine ring system. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiophene derivatives. Various synthetic routes have been reported, including:

  • Condensation reactions with amines and aldehydes.
  • Cyclization processes that utilize thiophene derivatives as precursors.
  • Microwave-assisted synthesis , which can enhance yields and reduce reaction times.

Anticancer Activity

This compound and its derivatives have been primarily studied for their anticancer properties. Recent studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

  • Triple-negative breast cancer (TNBC) : Compounds derived from this compound demonstrated significant cytotoxicity against TNBC cell lines at nanomolar concentrations. For instance, one study reported a derivative exhibiting an IC50 value of 0.05 µM after 24 hours of treatment .
CompoundCell LineIC50 (µM)Treatment Duration
This compound derivativeMDA-MB-2310.0524 hours
This compound derivativeMCF-72.548 hours

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that certain derivatives exhibit potent antibacterial and antifungal activities. For example:

  • A study reported that specific thieno[2,3-c]pyridine derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been evaluated for:

  • Anti-inflammatory properties : Some derivatives have shown potential in reducing inflammation in preclinical models.
  • Antiviral activity : Certain modifications to the thieno[2,3-c]pyridine scaffold have resulted in compounds with antiviral efficacy against various viruses.

Case Studies

  • Study on Anticancer Mechanisms : A comprehensive study evaluated the mechanism of action for a series of thieno[2,3-c]pyridine derivatives against cancer cell lines. The research indicated that these compounds could induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Evaluation : Another investigation focused on the structure-activity relationship (SAR) of thieno[2,3-c]pyridine derivatives against microbial strains. The results highlighted specific structural features that enhance antimicrobial potency .

Properties

IUPAC Name

thieno[2,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLKZQFXAXDCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571761
Record name Thieno[2,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63326-75-0
Record name Thieno[2,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.